molecular formula C11H14BrNO B1448145 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline CAS No. 1430836-41-1

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B1448145
CAS RN: 1430836-41-1
M. Wt: 256.14 g/mol
InChI Key: JSIIDALBMGSADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline” is a chemical compound . It is used as a pharmaceutical intermediate . The compound is stored under inert gas at 4°C .


Molecular Structure Analysis

The molecular weight of “6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline” is 256.14 . The InChI code is 1S/C11H14BrNO/c1-2-14-11-7-10-8 (6-9 (11)12)4-3-5-13-10/h6-7,13H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of “6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline” is solid .

Scientific Research Applications

Pharmaceutical Intermediate

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline: is utilized as an intermediate in pharmaceutical synthesis. Its structure serves as a building block for creating various therapeutic agents, particularly due to its heterocyclic core which is a common motif in drug design .

Suzuki–Miyaura Cross-Coupling Reactions

This compound is involved in Suzuki–Miyaura cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. It’s used to synthesize aryl-substituted quinolines and tetrahydroquinolines, which have medicinal benefits such as anti-inflammatory and anticancer properties .

Radiopharmacy

In radiopharmacy, specifically in positron emission tomography (PET) imaging, derivatives of this compound, like 6-Bromo-7-[11C]methylpurine , are synthesized for clinical use. They are used to assess the activity of multidrug resistance-associated protein 1 (MRP1) in the human brain and lungs, which is crucial for understanding various physiological and pathophysiological processes .

Antioxidant and Anti-inflammatory Research

The compound’s derivatives are screened for their in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activities. These properties are significant for developing treatments for conditions caused by oxidative stress and inflammation .

Synthesis of Bioactive Molecules

It serves as a precursor for the synthesis of bioactive molecules. The bromine atom in the compound’s structure makes it a reactive site for further chemical modifications, leading to the creation of molecules with potential drug activities .

Lipophilicity Studies

The compound is used in studies to determine lipophilicity, which is a key factor in drug absorption and distribution. Both experimental and in silico methods are employed to establish the lipophilicity of its derivatives, which can influence their pharmacokinetic and pharmacodynamic profiles .

Safety and Hazards

The safety information for “6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline” includes several hazard statements: H302, H312, H332 . The precautionary statements include P411, P422, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

6-bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-14-11-7-10-8(6-9(11)12)4-3-5-13-10/h6-7,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIIDALBMGSADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CCCNC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.